[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]
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Overview
Description
[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 6-amino-3,1-phenylene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its multiple functional groups that can interact with biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, [Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[Oxybis(6-amino-3,1-phenylene)]bis[(4-hydroxyphenyl)methanone]: Similar structure but with hydroxyl groups instead of methoxy groups.
[Oxybis(6-amino-3,1-phenylene)]bis[(4-chlorophenyl)methanone]: Contains chlorine atoms instead of methoxy groups.
Uniqueness
The presence of methoxy groups in [Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone] imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
208345-46-4 |
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Molecular Formula |
C28H24N2O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[2-amino-5-[4-amino-3-(4-methoxybenzoyl)phenoxy]phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C28H24N2O5/c1-33-19-7-3-17(4-8-19)27(31)23-15-21(11-13-25(23)29)35-22-12-14-26(30)24(16-22)28(32)18-5-9-20(34-2)10-6-18/h3-16H,29-30H2,1-2H3 |
InChI Key |
QEYJFAWAYCEENE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC3=CC(=C(C=C3)N)C(=O)C4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
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